molecular formula C8H18N+ B12801085 Piperidinium, 1-ethyl-1-methyl-, bromide CAS No. 54644-39-2

Piperidinium, 1-ethyl-1-methyl-, bromide

Cat. No.: B12801085
CAS No.: 54644-39-2
M. Wt: 128.24 g/mol
InChI Key: WACRAFUNNYGNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Ionic Liquids

Piperidinium (B107235), 1-ethyl-1-methyl-, bromide is structurally classified as a quaternary ammonium compound (QAC). nih.govnih.gov QACs are defined by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This cationic nature is a defining feature of the compound. The structure of QACs can include various organic groups, and in this case, the nitrogen is part of a heterocyclic piperidine (B6355638) ring and is also bonded to a methyl and an ethyl group. nih.govnih.gov The positive charge is balanced by a bromide anion. nih.gov

This compound also falls under the classification of ionic liquids (ILs), which are salts that are liquid at or near room temperature (typically below 100°C). alfa-chemistry.comionike.com Piperidinium-based ILs are noted for their favorable properties, including high ionic conductivity, a wide electrochemical window, low volatility, and good thermal stability. ionike.comalfa-chemistry.com These characteristics make them attractive alternatives to more traditional imidazolium (B1220033) or pyridinium-based ionic liquids for various applications. alfa-chemistry.com The properties of Piperidinium, 1-ethyl-1-methyl-, bromide, such as its melting point and solvency, determine its specific utility as an ionic liquid.

Historical Overview of Piperidinium Derivatives in Chemical Sciences

The parent structure, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both obtained it from the reaction of piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org The study of piperidine and its derivatives expanded from this point.

The development of quaternary ammonium compounds, including those derived from piperidine, began in the early 20th century, with a significant focus on their biological activity. nih.gov Research into piperidinium salts has explored their potential as germicides and has investigated the relationship between their molecular structure and activity. acs.org The synthesis of various N-alkyl-N-methylpiperidinium salts, a category that includes this compound, has been a subject of study for decades, often with the goal of producing compounds with specific physical or biological properties. researchgate.net The quaternization reaction, typically an SN2-type reaction of a tertiary amine (like 1-methylpiperidine) with an alkyl halide, is a fundamental process in organic chemistry used to synthesize these salts. acs.org

Significance and Emerging Research Frontiers for this compound

The significance of this compound and related piperidinium salts is growing, particularly in the field of electrochemistry and materials science. alfa-chemistry.com Piperidinium-based ionic liquids are heavily researched for their use in electrolyte systems for electrochemical devices like high-temperature supercapacitors and rechargeable lithium-ion batteries. alfa-chemistry.comrsc.org Their high thermal stability and low flammability contribute to the safety of these devices. alfa-chemistry.com

Emerging research frontiers include:

High-Temperature Energy Storage: Piperidinium ionic liquids are being investigated as electrolyte solvents that can operate at sustained high temperatures (e.g., 100°C), outperforming standard carbonate-based electrolytes in lithium-ion supercapacitors. rsc.org

Advanced Battery Anodes: In combination with anions like bis(trifluoromethylsulfonyl)imide (TFSI), piperidinium ILs are used in electrolyte systems for high-capacity anode materials, such as amorphous silicon, in rechargeable lithium batteries. alfa-chemistry.com

Catalysis: Functionalized piperidinium ionic liquids have applications in catalyzing organic reactions, such as the oxidative desulfurization of fuel. alfa-chemistry.com

Surfactants: As cationic surfactants, piperidinium-based ionic liquids can have their amphiphilic properties tuned by altering the alkyl chain length, making them useful in microemulsions and material preparation. alfa-chemistry.com

The synthesis of 1-alkyl-1-methylpiperidinium bromides, such as the title compound, is a key first step in creating more complex herbicidal ionic liquids (HILs), demonstrating their role as versatile chemical precursors. acs.org

Scope and Research Objectives of the Academic Investigation

The primary objective of this article is to provide a focused and scientifically grounded overview of this compound. The scope is strictly limited to its chemical identity, its classification, the historical context of its chemical class, and its role in contemporary research. This investigation aims to:

Clearly define the compound's position within the classes of quaternary ammonium compounds and ionic liquids.

Briefly trace the historical development of piperidinium derivatives to provide context for current research.

Summarize the established significance and highlight the emerging research applications for this specific compound and its close analogs.

This review is based on an analysis of existing scientific literature and chemical databases, excluding sources focused on commercial sales or non-academic summaries.

Chemical Properties and Identifiers

PropertyValueSource
IUPAC Name1-ethyl-1-methylpiperidin-1-ium bromide nih.gov
Molecular FormulaC₈H₁₈BrN chemspider.com
Molecular Weight208.14 g/molCalculated
Cation Molecular FormulaC₈H₁₈N⁺ nih.gov
Cation Molecular Weight128.24 g/mol nih.gov
CAS Number69405-23-4ChemSpider

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54644-39-2

Molecular Formula

C8H18N+

Molecular Weight

128.24 g/mol

IUPAC Name

1-ethyl-1-methylpiperidin-1-ium

InChI

InChI=1S/C8H18N/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3/q+1

InChI Key

WACRAFUNNYGNEQ-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCCCC1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Piperidinium, 1 Ethyl 1 Methyl , Bromide

Established Synthetic Pathways for Quaternary Piperidinium (B107235) Bromides

The synthesis of quaternary piperidinium salts, including 1-ethyl-1-methylpiperidinium bromide, is primarily achieved through well-established N-alkylation procedures. These methods are reliable and allow for the straightforward creation of the target ammonium (B1175870) compounds.

N-Alkylation and Quaternization Reactions (e.g., SN2-type processes)

The most common method for synthesizing 1-ethyl-1-methylpiperidinium bromide is the quaternization of N-methylpiperidine with an ethylating agent, typically ethyl bromide. This reaction, a classic example of the Menshutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. cdnsciencepub.comacs.org In this process, the nitrogen atom of the tertiary amine, N-methylpiperidine, acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide. This forms a new carbon-nitrogen bond and results in the positively charged quaternary ammonium cation and the bromide anion.

The general reaction is as follows: N-methylpiperidine + ethyl bromide → 1-ethyl-1-methylpiperidinium bromide

This SN2 reaction involves a transition state where the nucleophile (amine) and the leaving group (bromide) are simultaneously associated with the alkyl carbon. cdnsciencepub.com The quaternization of amines is a specific type of SN2 reaction where neutral reactants form charged products. cdnsciencepub.com Numerous studies have utilized this fundamental reaction to prepare a variety of 1-alkyl-1-methylpiperidinium bromides by reacting N-methylpiperidine with different alkyl bromides. acs.orgcdnsciencepub.comresearchgate.net

Role of Solvents and Reaction Conditions in Yield and Purity

The choice of solvent and reaction conditions plays a critical role in the efficiency and outcome of the quaternization reaction. Since the products are charged, polar solvents are known to accelerate the reaction and increase its exergonicity. cdnsciencepub.comacs.org This suggests that in polar solvents, the reaction is essentially irreversible. cdnsciencepub.com

Commonly used solvents for this synthesis include acetone (B3395972) and acetonitrile (B52724). acs.orgcdnsciencepub.comresearchgate.net For instance, a series of 1-alkyl-1-methylpiperidinium bromides were synthesized by refluxing N-methylpiperidine with the corresponding alkyl bromides in acetone for 24 hours. acs.org In another example, N-phenacylpiperidines were quaternized using methyl iodide in acetonitrile at 30°C for 72 hours. cdnsciencepub.com

The reaction temperature and duration are also key parameters. While some procedures utilize elevated temperatures to increase the reaction rate, acs.org others proceed at room temperature over a longer period. cdnsciencepub.comresearchgate.net

Purification of the resulting piperidinium salt often involves simple filtration and washing. The product, being a salt, typically crystallizes or precipitates from the reaction mixture. acs.org Washing the solid product with a non-polar solvent like cold ethyl acetate (B1210297) or diethyl ether is effective for removing unreacted starting materials, which are generally more soluble in these solvents. acs.orgnih.gov The final product is then dried under vacuum to yield a pure solid. acs.org

Table 1: Selected Reaction Conditions for the Synthesis of Quaternary Piperidinium Bromides

Starting AmineAlkylating AgentSolventConditionsYieldReference
N-methylpiperidineAlkyl bromides (C8-C18)AcetoneReflux, 24 hHigh acs.org
Piperidine (B6355638)Alkyl bromide/iodideAnhydrous acetonitrileRoom temp, slow additionNot specified researchgate.net
N-phenacylpiperidinesMethyl iodideAcetonitrile30 °C, 72 h72-88% cdnsciencepub.com
N-methylpiperidine1,n-dibromoalkaneAcetonitrile80 °C, 48 hQuantitative nih.gov

Advanced Synthetic Strategies for Analogues and Derivatives

Building upon the fundamental quaternization reaction, more complex piperidinium-based structures have been developed for specialized applications. These advanced strategies allow for the creation of molecules with tailored properties.

Preparation of Piperidinium Derivatives with Varied N-Alkyl Substituents

The synthesis of piperidinium derivatives is not limited to simple methyl and ethyl substituents. A wide array of analogues can be prepared by varying the N-alkyl groups on the piperidine ring. This is achieved by selecting different starting amines and alkylating agents. For example, researchers have synthesized a series of 1-alkyl-1-methylpiperidinium bromides with long alkyl chains (from C8 to C18) for use as herbicidal ionic liquids. acs.org Similarly, N-alkylation of piperidine itself with various alkyl halides like methyl iodide, ethyl bromide, and isopropyl bromide has been described. researchgate.net The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with diverse N-substituents such as benzoyl, benzyl, and various cycloalkyl groups further illustrates the versatility of these synthetic approaches. nih.gov

Synthesis of Dicationic Piperidinium and Bis-Piperidinium Bromide Systems

Dicationic and bis-piperidinium systems, which contain two piperidinium cations linked by a spacer, have garnered interest as ionic liquids and components in polymer synthesis. nih.govresearchgate.netdtu.dk These are typically synthesized through a dialkylation reaction. researchgate.net

One common method involves reacting a suitable N-alkylpiperidine, such as N-methylpiperidine, with a dihaloalkane like 1,3-dibromopropane (B121459) or 1,8-dibromooctane. nih.gov This reaction connects two piperidinium rings via the alkane linker, resulting in a dicationic salt. The reactions are often conducted in a polar solvent like acetonitrile at elevated temperatures to ensure good to quantitative yields. nih.gov Another approach involves the polymerization of a bis-piperidine monomer with various bifunctional alkyl or aryl bromides to create main-chain poly(ionic liquid)s containing repeating bis-piperidinium units. dtu.dk

Table 2: Synthesis of Dicationic and Bis-Piperidinium Bromides

Piperidine SourceLinker (Dihalide)SolventConditionsProduct TypeReference
N-methylpiperidine1,3-dibromopropaneAcetonitrile80 °C, 48 hDicationic Ionic Liquid nih.gov
N-methylpiperidine1,8-dibromooctaneAcetonitrile80 °C, 48 hDicationic Ionic Liquid nih.gov
N-alkylpiperidine1,4-dibromobutaneNot specifiedNot specifiedDicationic Ionic Liquid researchgate.net
4,4′-trimethylene bis(1-methyl-piperidine)Various dibromoalkanesDMF/DMSO80 °C, 24 hPoly(bis-piperidinium) dtu.dk

Incorporation into Complex Molecular Architectures

The piperidinium cation is a valuable functional group that can be incorporated into larger and more complex molecular architectures, such as polymers and specialized functional materials. nih.gov A significant application is in the development of anion-exchange membranes (AEMs) for fuel cells. nih.govacs.org In one strategy, polystyrene is functionalized with piperidine rings via a Friedel–Crafts alkylation, followed by quaternization to produce N,N-dimethyl piperidinium cations. nih.gov In another approach, amine-containing piperidinium groups are attached to a polymer backbone, such as poly(vinylbenzyl chloride), through a Menschutkin reaction to create piperidinium-enriched polymers. acs.org

Furthermore, the piperidinium moiety has been integrated into herbicidal ionic liquids (HILs), where the 1-alkyl-1-methylpiperidinium cation is paired with a herbicidal anion like dicamba. acs.org The synthesis of N-substituted piperidines as potential inhibitors for enzymes like steroid-5α-reductase also demonstrates the incorporation of the piperidine ring into complex, biologically active molecules. nih.gov These examples show how the fundamental chemistry of piperidinium salt formation is leveraged to build sophisticated, functional materials and molecules. nbinno.com

Analytical and Spectroscopic Techniques for Structural Elucidation of Synthetic Products

The confirmation of the molecular structure of Piperidinium, 1-ethyl-1-methyl-, bromide, a quaternary ammonium salt, relies on a combination of modern analytical techniques. These methods provide complementary information, allowing for a detailed and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT-135 NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals are expected for the different proton environments. The protons of the ethyl and methyl groups attached to the quaternary nitrogen are deshielded due to the positive charge on the nitrogen atom. The protons on the piperidinium ring will also exhibit characteristic chemical shifts. Generally, protons closer to the electronegative nitrogen atom will appear at a lower field (higher ppm value). mnstate.eduucl.ac.uklibretexts.org The integration of the peak areas corresponds to the number of protons in each environment.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. researchgate.netcdnsciencepub.comoregonstate.edu The carbons directly bonded to the quaternary nitrogen atom (the N-methyl, N-ethyl, and the C2/C6 carbons of the piperidine ring) are expected to be significantly deshielded and appear at lower field values. researchgate.netacs.org

DEPT-135 NMR Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable NMR experiment for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, which lack directly attached protons, are not observed in a DEPT-135 spectrum. This technique is instrumental in confirming the specific assignments of the carbon signals in the piperidinium ring and the ethyl substituent.

Expected NMR Data for this compound:

¹H-NMR Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Protons N-CH₂ (ethyl)~3.4 - 3.6Quartet2H
N-CH₃ (methyl)~3.1 - 3.3Singlet3H
Piperidine C2/C6-H~3.3 - 3.5Multiplet4H
Piperidine C3/C5-H~1.8 - 2.0Multiplet4H
Piperidine C4-H~1.6 - 1.8Multiplet2H
CH₃ (ethyl)~1.3 - 1.5Triplet3H
¹³C-NMR Assignment Expected Chemical Shift (ppm) DEPT-135
Carbons N-CH₂ (ethyl)~65 - 70Negative
N-CH₃ (methyl)~48 - 52Positive
Piperidine C2/C6~60 - 65Negative
Piperidine C3/C5~21 - 25Negative
Piperidine C4~20 - 23Negative
CH₃ (ethyl)~8 - 12Positive
Quaternary N-CNot ApplicableAbsent

Note: The expected chemical shifts are estimations based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (e.g., HPLC-MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is often employed. rsc.org This technique allows for the separation of the compound from any impurities prior to its introduction into the mass spectrometer.

The mass spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion of the cation, [C₈H₁₈N]⁺. Fragmentation of the molecular ion can also occur, providing further structural information. Common fragmentation pathways for quaternary ammonium salts involve the loss of alkyl groups. nih.govacs.orglibretexts.org

Expected Mass Spectrometry Data for this compound:

Ion Formula Expected m/z Interpretation
[M]⁺[C₈H₁₈N]⁺128.14Molecular ion of the cation
[M - CH₃]⁺[C₇H₁₅N]⁺113.12Loss of a methyl group
[M - C₂H₅]⁺[C₆H₁₃N]⁺99.10Loss of an ethyl group

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. researchgate.netnih.govresearchgate.net

Expected FTIR Data for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950 - 2850C-H stretchingAliphatic CH₂, CH₃
~1470 - 1440C-H bendingCH₂ scissoring, CH₃ asymmetric bending
~1380 - 1360C-H bendingCH₃ symmetric bending
~1100 - 1000C-N stretchingQuaternary ammonium

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₈BrN), elemental analysis would be performed to determine the weight percentages of carbon, hydrogen, bromine, and nitrogen. The experimentally determined percentages should closely match the theoretically calculated values, thus confirming the empirical formula of the synthesized compound. thermofisher.comyoutube.comncert.nic.inyoutube.com

Theoretical Elemental Composition of this compound (C₈H₁₈BrN):

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01896.0846.16%
Hydrogen (H)1.011818.188.74%
Bromine (Br)79.90179.9038.39%
Nitrogen (N)14.01114.016.73%
Total 208.17 100.00%

Theoretical and Computational Investigations of Piperidinium, 1 Ethyl 1 Methyl , Bromide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ionic species at a molecular level. For Piperidinium (B107235), 1-ethyl-1-methyl-, bromide, these computational methods provide insights into its geometry, stability, and electronic characteristics, which govern its macroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules and the calculation of their electronic properties. In the context of piperidinium-based ionic liquids, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are standard for achieving reliable results. researchgate.netnih.govrsc.org

Once the geometry is optimized, electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. This gap is a crucial indicator of the chemical reactivity and kinetic stability of the cation. A larger gap implies higher stability and lower reactivity. For piperidinium-based cations, the positive charge is largely localized on the nitrogen atom and the adjacent alkyl groups. The specific electronic distribution, influenced by the ethyl and methyl substituents, plays a key role in the cation's interaction with the bromide anion and surrounding molecules. rsc.org

Table 1: Representative Electronic Properties from DFT Calculations for Piperidinium-Based Cations. (Note: Data is illustrative of typical results from DFT studies on similar cations, as specific values for 1-ethyl-1-methylpiperidinium bromide are not publicly available).
PropertyTypical Calculated ValueSignificance
HOMO Energy-7.0 to -8.5 eVIndicates susceptibility to electrophilic attack; relates to oxidation potential.
LUMO Energy-0.5 to 1.0 eVIndicates susceptibility to nucleophilic attack; relates to reduction potential.
HOMO-LUMO Gap6.5 to 9.5 eVCorrelates with chemical stability and reactivity. A larger gap suggests higher stability.
Optimized N-C (ethyl) Bond Length~1.52 ÅProvides the equilibrium bond distance in the optimized geometry.
Optimized N-C (methyl) Bond Length~1.51 ÅProvides the equilibrium bond distance in the optimized geometry.

The interaction between the 1-ethyl-1-methylpiperidinium cation and the bromide anion is critical to understanding the compound's properties in different phases (gas, liquid, and solid). In the gas phase, the ions form a distinct ion pair, and DFT can be used to model its geometry and interaction energy. The calculations typically explore various possible orientations of the bromide anion around the cation to locate the most stable configuration, which is often characterized by the anion's proximity to the positively charged nitrogen center and its associated alkyl groups.

In condensed phases, such as the liquid state, these interactions become more complex due to the influence of surrounding ion pairs. While direct DFT calculations on bulk liquids are computationally expensive, the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) can be used to approximate the solvent environment. rsc.orgua.pt These models help in understanding how the dielectric medium affects the ion-pair structure and interaction energy. Studies on similar ionic liquids show that interactions are primarily electrostatic, but hydrogen bonding (e.g., C-H···Br) also plays a significant, albeit weaker, role. researchgate.netnih.gov The presence of a solvent medium generally weakens the direct interaction between the cation and anion. researchgate.net

Molecular Dynamics and Simulation Studies

While quantum chemical calculations examine individual ions or small clusters, molecular dynamics (MD) simulations provide insight into the collective behavior and dynamic properties of many molecules over time.

MD simulations are used to model the bulk liquid phase of Piperidinium, 1-ethyl-1-methyl-, bromide, treating it as an ionic liquid. These simulations rely on force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which define the potential energy of the system based on the positions of its atoms. nih.gov By simulating a system containing hundreds or thousands of ion pairs, researchers can analyze the liquid's structure and dynamics.

Key structural information is obtained from Radial Distribution Functions (RDFs), which describe the probability of finding one ion at a certain distance from another. The RDF between the nitrogen of the cation and the bromide anion would reveal the average separation and coordination number of anions around a central cation. These simulations can elucidate the nature of intermolecular forces, which are a combination of strong electrostatic (Coulombic) forces and weaker van der Waals interactions. For piperidinium-based ionic liquids, the structure is largely governed by the balance of these forces, leading to a charge-ordered liquid structure. researchgate.net

The 1-ethyl-1-methylpiperidinium cation possesses a degree of molecular flexibility, primarily related to the piperidine (B6355638) ring conformation and the rotation of the N-alkyl substituents. The piperidine ring can theoretically exist in chair, boat, or twist-boat conformations. However, the chair form is significantly lower in energy and thus overwhelmingly dominant.

More subtle conformational flexibility arises from the orientation of the ethyl and methyl groups attached to the nitrogen. These groups can occupy either axial or equatorial positions relative to the plane of the piperidine ring. Theoretical studies on N-alkyl-N-methylpiperidinium cations have shown that the conformational preferences are influenced by steric hindrance. nih.govnih.gov There is a dynamic equilibrium between different conformational states, and MD simulations can map the energy landscape associated with these transitions. The flexibility and conformational state of the cation can impact the packing efficiency in the liquid and solid states, thereby influencing properties like viscosity and density. researchgate.net

Table 2: Conformational States of the 1-ethyl-1-methylpiperidinium Cation.
Conformation TypeDescriptionRelative Stability
Chair (Ring)The six-membered piperidine ring adopts a staggered, chair-like shape.Most stable ring conformation.
Boat (Ring)A higher-energy conformation of the piperidine ring.Significantly less stable; acts as a transition state.
Ethyl/Methyl Equatorial/AxialThe ethyl and methyl groups can be oriented in the plane of the ring (equatorial) or perpendicular to it (axial).The lowest energy state typically has the larger ethyl group in the equatorial position to minimize steric strain.

Crystallographic and Solid-State Structural Investigations

While extensive crystallographic data for many piperidinium salts exist, specific single-crystal X-ray diffraction studies for this compound are not widely reported in publicly accessible databases. However, general knowledge from related structures provides a strong basis for predicting its solid-state characteristics.

Should a crystal structure be determined, it would provide precise atomic coordinates, bond lengths, and bond angles in the solid state. This information is invaluable for validating the results of DFT geometry optimizations. The crystal packing would reveal how the cations and anions arrange themselves in a repeating lattice, governed by a balance of electrostatic attractions, hydrogen bonds (C-H···Br), and steric effects. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) have been used on this compound, indicating a melting point and potentially other solid-state phase transitions, which correspond to changes in the crystal packing. researchgate.netmdpi.com For instance, a study by Zawadzki et al. measured the thermal properties of a series of 1-alkyl-1-methylpiperidinium bromides, including the title compound. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Crystalline Arrangement Determination

Typically, the piperidinium ring adopts a chair conformation, which is the most stable arrangement. The ethyl and methyl groups attached to the quaternary nitrogen atom would be positioned equatorially or axially. The bromide anion would be located in the crystal lattice to maximize electrostatic interactions with the cationic piperidinium headgroup. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or C2/c, which are frequently observed for organic salts.

The expected crystal data, based on similar structures, would likely reveal a network of weak C-H···Br hydrogen bonds, which are crucial in stabilizing the crystal packing. The precise bond lengths and angles would be influenced by the steric hindrance of the alkyl substituents on the nitrogen atom and the electrostatic forces between the cation and anion.

Table 1: Illustrative Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1600-1900
Z4
Density (calculated) (g/cm³)~1.3-1.4

Note: The data in this table is illustrative and based on typical values for similar piperidinium salts. Actual experimental values may differ.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a promolecule is greater than that of all other promolecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would be expected to reveal the dominant role of hydrogen bonding and van der Waals forces in the crystal packing. The most significant interactions would likely be between the bromide anion and the hydrogen atoms of the piperidinium cation, particularly those on the carbon atoms adjacent to the positively charged nitrogen (the α-hydrogens). These would appear as distinct red regions on the dnorm map, indicating contacts shorter than the sum of their van der Waals radii.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)
H···Br / Br···H~15-20
H···H~20-25
C···H / H···C~8-12
C···Br / Br···C~3-5
Other< 3

Note: This data is predictive and based on analyses of structurally related compounds.

Correlation of Crystalline Interactions with Material Behavior

The nature and strength of intermolecular interactions within the crystal lattice of this compound have a direct impact on its macroscopic material properties. The strong electrostatic interactions and hydrogen bonds between the piperidinium cation and the bromide anion are expected to result in a relatively high melting point and thermal stability compared to neutral organic compounds of similar molecular weight.

The specific arrangement of the ions in the crystal lattice, as would be determined by SCXRD, influences the material's mechanical properties. A densely packed structure with a high degree of intermolecular connectivity would likely result in a harder, more brittle crystalline material. The presence of voids or channels within the crystal structure, which can be identified through void analysis in conjunction with Hirshfeld surface analysis, can affect properties such as solubility and gas sorption. acs.org A low void percentage would suggest strong packing of the cation and anion. acs.org

Furthermore, the anisotropic nature of the crystal packing can lead to directionally dependent properties, such as thermal expansion and optical birefringence. The understanding of these structure-property relationships is crucial for the rational design of new ionic liquids with tailored functionalities.

Advanced Spectroscopic Probes for Microscopic Environments

X-ray Photoelectron Spectroscopy (XPS) for Electronic Environment of Cationic Nitrogen and Anion

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS can provide valuable insights into the electronic environment of the cationic nitrogen and the bromide anion.

The binding energy of the N 1s core level is particularly sensitive to the chemical environment of the nitrogen atom. For the 1-ethyl-1-methylpiperidinium cation, the positive charge on the nitrogen atom would result in a higher N 1s binding energy compared to a neutral piperidine molecule. Studies on similar piperidinium-based ionic liquids have shown that the nature of the anion and the length of the alkyl substituents can influence this binding energy. rsc.orgnih.gov A more basic anion can lead to a greater degree of charge transfer to the cation, resulting in a lower N 1s binding energy. nih.gov

The Br 3d core level spectrum would provide information about the bromide anion. The binding energy of the Br 3d peak would be characteristic of an ionic bromide species. Any significant deviation from the expected value could indicate the presence of different chemical states of bromine, although this is unlikely in the pure compound. The relative intensities of the N 1s and Br 3d peaks can be used to confirm the 1:1 stoichiometry of the cation and anion at the surface of the sample.

Table 3: Expected XPS Binding Energies for this compound

Core LevelExpected Binding Energy (eV)
N 1s~402.0 - 403.0
C 1s (C-N, C-C)~285.0 - 286.5
Br 3d₅/₂~68.0 - 69.0

Note: These are approximate binding energy ranges based on data for similar ionic liquids.

Raman Spectroscopic Measurements for Conformational Changes and Phase Behavior

Raman spectroscopy is a vibrational spectroscopy technique that can be used to probe the conformational flexibility and phase behavior of molecules. For this compound, Raman spectroscopy can be used to study the conformational isomers of the piperidinium ring and the ethyl group, as well as to monitor changes in these conformations with temperature or upon phase transitions.

The piperidinium ring can exist in different conformations, with the chair form being the most stable. However, other conformations, such as the boat or twist-boat, may be present in small populations or in different crystalline polymorphs. These different conformers would give rise to distinct vibrational modes in the Raman spectrum, particularly in the low-frequency region (below 500 cm⁻¹), which is sensitive to skeletal vibrations. A study on a piperidinium-based ionic liquid revealed that phase changes are linked to conformational changes of both the cation and the anion. nih.gov

The C-H stretching region (2800-3000 cm⁻¹) can also provide information about the local environment of the alkyl groups. Changes in the peak positions and widths in this region can indicate changes in the degree of ordering and intermolecular interactions. By performing temperature-dependent Raman measurements, it is possible to identify phase transitions, such as melting or solid-solid transitions, and to correlate them with specific conformational changes in the cation.

Small Angle Neutron Scattering (SANS) for Structural Properties in Solution

Small Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on the nanometer scale. For this compound in solution, SANS can provide information about the size, shape, and interactions of ionic aggregates or micelles.

In dilute solutions, the ions are expected to be fully dissociated and solvated. As the concentration increases, the ions may start to form aggregates due to electrostatic and solvophobic interactions. SANS can be used to determine the critical micelle concentration (CMC), if one exists, and to characterize the structure of the resulting aggregates. The scattering data can be fitted to various models to extract parameters such as the aggregation number, the size and shape of the aggregates, and the degree of solvent penetration into the aggregates.

In concentrated solutions or in the pure ionic liquid state, SANS can reveal the presence of nanoscale structural organization. For many ionic liquids, a pre-peak is observed in the SANS profile, which is attributed to the correlation between polar and non-polar domains formed by the aggregation of the cationic headgroups and the alkyl tails, respectively. nih.govacs.org The position of this pre-peak provides a measure of the characteristic length scale of these domains. For this compound, the relatively short ethyl and methyl groups might not lead to a very pronounced pre-peak compared to analogues with longer alkyl chains.

Applications in Advanced Chemical Systems and Materials

Development as Ionic Liquid Systems

As an ionic liquid, 1-ethyl-1-methylpiperidinium bromide exists as a salt in a liquid state under relatively low temperatures. This property, combined with its ionic nature, opens up applications where traditional volatile organic solvents are unsuitable.

The utility of piperidinium-based ionic liquids extends to industrial processes. For instance, aqueous solutions of 1-ethyl-1-methylpiperidinium bromide have been evaluated for their potential use as working fluids in absorption refrigeration technology, a testament to their unique thermodynamic properties. researchgate.net While specific examples in organic synthesis are less commonly documented than for its pyrrolidinium-based analogue, the fundamental properties of piperidinium (B107235) salts suggest their potential as catalysts or recyclable media in various chemical reactions. chemicalbook.comchemicalbook.com

The electrochemical stability and ionic conductivity of 1-ethyl-1-methylpiperidinium bromide make it a candidate for electrolyte applications in energy devices. It has been specifically investigated as a component in electrolytes for zinc-bromine flow batteries. nih.govrsc.org Studies have focused on its ability to form stable polybromide species, a critical function for electrolytes in bromine-based battery chemistries. rsc.org The performance of electrolytes containing this compound is an active area of research, aiming to enhance the efficiency and longevity of energy storage systems. nih.govrsc.org

Functionality as Bromine Complexing Agents (BCAs) in Energy Storage

One of the most significant applications of 1-ethyl-1-methylpiperidinium bromide is its role as a Bromine Complexing Agent (BCA) in redox flow batteries. This function is critical for the safe and efficient operation of these large-scale energy storage systems.

1-ethyl-1-methylpiperidinium bromide ([C₂MPip]Br) has been identified as a promising alternative to conventional BCAs in zinc-bromine flow batteries (ZBFBs). nih.govrsc.org In these systems, the battery stores energy by plating zinc at the anode while generating bromine at the cathode during charging. nih.gov The primary role of the BCA is to sequester the highly reactive and volatile bromine, thereby reducing self-discharge and improving the safety of the battery. nih.govicl-industrialproducts.com

While its direct application in hydrogen-bromine (H₂/Br₂) flow batteries is less detailed in available literature, the fundamental principles of bromine sequestration are similar. researchgate.net H₂/Br₂ batteries also generate bromine during the charging cycle and require effective complexing agents to manage it. researchgate.netrsc.org The proven efficacy of piperidinium-based compounds in ZBFBs makes them strong candidates for investigation in H₂/Br₂ systems as well. nih.gov

The mechanism of bromine sequestration involves the reaction of the bromide anion (Br⁻) from the ionic liquid with the elemental bromine (Br₂) generated during the battery's charging phase. This reaction forms polybromide anions, primarily tribromide (Br₃⁻) and pentabromide (Br₅⁻). rsc.org

Reaction: [C₂MPip]Br + nBr₂ ⇌ C₂MPip

Research using spectroscopic and computational methods has elucidated the factors influencing the formation of these polybromide monoanions. rsc.org The interaction between the 1-ethyl-1-methylpiperidinium cation and the bromide anion, along with the subsequent complexation with bromine, leads to the formation of a separate, dense, non-aqueous phase often referred to as a "fused salt" or "oily liquid". rsc.orgresearchgate.netresearchgate.net This phase effectively traps the bromine, keeping it within the catholyte and preventing it from migrating to the anode, which would cause self-discharge. nih.govicl-industrialproducts.com

A study comparing various bromide salts found that 1-ethyl-1-methylpiperidinium bromide facilitates the formation of both tribromide and pentabromide anions upon the addition of molecular bromine in an acetonitrile (B52724) solution. rsc.org

The formation of the fused salt phase, while beneficial for bromine sequestration, can also increase the ohmic resistance of the electrolyte. researchgate.net This is because the fused salt phase typically has a lower ionic conductivity compared to the primary aqueous electrolyte. researchgate.net This trade-off between effective bromine management and electrolyte conductivity is a key consideration in the design and optimization of redox flow battery systems.

The table below summarizes the comparative performance of different Bromine Sequestration Agents (BSAs) in a zinc-bromine flow battery, highlighting the ongoing research to identify the most effective agents.

Interactive Data Table: Comparative Performance of Bromine Sequestration Agents

Bromine Sequestration Agent (BSA)Key ObservationReference
1-ethyl-1-methylpiperidinium bromide ([C₂MPip]Br) Performance varied; gains in coulombic efficiency were offset by losses in voltaic efficiency. rsc.org
1-ethylpyridinium bromide ([C₂Py]Br)Produced cycle performance improvements compared to other studied BSAs. rsc.org
1-ethyl-3-methylimidazolium bromide ([C₂MIm]Br)Produced cycle performance improvements compared to other studied BSAs. rsc.org
1-ethyl-1-methylpyrrolidinium bromide ([C₂MPyrr]Br)Conventional BSA to which alternatives are compared. rsc.org
1-(2-hydroxyethyl)-pyridinium bromide ([C₂OHPy]Br)Investigated as an alternative BSA candidate. rsc.org
1-(2-hydroxyethyl)-3-methylimidazolium bromide ([C₂OHMIm]Br)Investigated as an alternative BSA candidate. rsc.org

Catalytic Roles in Organic Transformations

While the broader class of piperidinium salts is recognized for its catalytic activities, specific research into the catalytic applications of 1-Ethyl-1-methylpiperidinium bromide is still an emerging area. The following sections detail the current understanding of its potential and investigated roles.

Effectiveness as Phase-Transfer Catalysts (PTC)

Phase-transfer catalysts (PTCs) are crucial in facilitating reactions between reactants in immiscible phases. Quaternary ammonium (B1175870) salts, including piperidinium derivatives, are a prominent class of PTCs. However, specific studies detailing the effectiveness of 1-Ethyl-1-methylpiperidinium bromide as a phase-transfer catalyst are not extensively available in the reviewed literature. The general efficacy of piperidinium salts in such roles suggests that 1-Ethyl-1-methylpiperidinium bromide could potentially function as a PTC, though dedicated research is needed to establish its specific catalytic activity and efficiency in various phase-transfer reactions.

Investigation of Multi-Cationic Piperidinium Systems in Catalysis

Multi-cationic ionic liquids are a frontier in catalysis, offering tunable properties and potentially enhanced catalytic performance. Investigations into multi-cationic piperidinium systems are of interest for creating novel catalytic environments. At present, there is a lack of specific research in the public domain focusing on the incorporation of 1-Ethyl-1-methylpiperidinium bromide into multi-cationic systems for catalytic applications. Future research may explore this avenue to develop advanced catalytic frameworks.

Application in Etherification and N-Alkylation Reactions

Etherification and N-alkylation are fundamental transformations in organic synthesis. While various catalysts are employed for these reactions, the specific application of 1-Ethyl-1-methylpiperidinium bromide as a catalyst for these transformations is not well-documented in the available scientific literature. The synthesis of 1-alkyl-1-methylpiperidinium bromides, including the ethyl derivative, is a standard quaternization reaction, but its subsequent use as a catalyst in other alkylation processes is an area that remains to be thoroughly explored.

Contributions to Chemical Engineering and Advanced Materials Science

In the realms of chemical engineering and materials science, 1-Ethyl-1-methylpiperidinium bromide has been identified as a compound of interest, particularly for its thermophysical properties and potential as a building block for novel materials.

Evaluation as Working Fluids in Absorption Refrigeration Technologies

Aqueous solutions of ionic liquids are being investigated as potential working fluids in absorption refrigeration technology, offering an alternative to conventional systems like water-lithium bromide. Research has included the evaluation of 1-ethyl-1-methylpiperidinium bromide for this purpose. researchgate.netresearchgate.net The thermodynamic and physicochemical properties of its aqueous solutions, such as vapor-liquid equilibria (VLE), have been measured to assess its suitability. researchgate.netresearchgate.net

Studies have systematically investigated aqueous solutions of several bromide-based ionic liquids, including 1-ethyl-1-methylpiperidinium bromide, over a temperature range of (338.15 to 368.15) K and pressures up to 85 kPa. researchgate.netresearchgate.net The data from these measurements are crucial for modeling theoretical absorption cycles and calculating the coefficient of performance (COP). researchgate.net This research is part of a broader effort to identify new, efficient, and environmentally benign working fluids for absorption heat pumps and refrigeration systems. researchgate.net

Table 1: Investigated Ionic Liquids for Absorption Refrigeration

Ionic Liquid Status
1-Ethyl-1-methylpiperidinium bromide Tested researchgate.netresearchgate.net
Ethylpyridinium bromide Tested researchgate.netresearchgate.net
1-(2-hydroxyethyl)pyridinium bromide Tested researchgate.netresearchgate.net
1-Ethyl-1-methyl-morpholinium bromide Tested researchgate.netresearchgate.net
1-Hydroxyethyl-1-methylmorpholinium bromide Tested researchgate.netresearchgate.net
N-ethyl-N,N-dimethyl-N-hydroxyethylammonium bromide Tested researchgate.netresearchgate.net

Role as Building Blocks for the Synthesis of Novel Materials (e.g., polymers, nanomaterials)

The unique properties of ionic liquids make them attractive as precursors or functional components in the synthesis of advanced materials. While the use of piperidine (B6355638) derivatives in the creation of polymers and bioactive films is known, the specific role of 1-Ethyl-1-methylpiperidinium bromide as a building block for novel polymers is not extensively detailed in the reviewed literature.

However, in the field of nanomaterials, 1-ethyl-1-methylpiperidinium bromide has been studied as a surface treatment agent for healing Cesium Lead Bromide (CsPbBr3) nanocrystals. acs.org This application highlights its potential in the surface modification and stabilization of nanomaterials, which is a critical aspect of developing new technologies in areas like optoelectronics. The interaction of such ionic liquids with nanocrystal surfaces can passivate defects and enhance the material's photoluminescence quantum yield. acs.org Further research may uncover more applications of this compound in the rational design of advanced functional materials.

Structure Property Relationships and Comparative Studies of Piperidinium, 1 Ethyl 1 Methyl , Bromide Analogues

Influence of Cationic Structure on Macroscopic Behavior

The macroscopic behavior of piperidinium-based ionic liquids, including "Piperidinium, 1-ethyl-1-methyl-, bromide," is intricately linked to the structure of their cation. Subtle changes in the cationic framework, such as the length of alkyl chains, the size of the ring, and the presence of heteroatoms, can significantly alter their physical and chemical properties.

Impact of Alkyl Chain Length on Systemic Properties

The length of the alkyl chains attached to the nitrogen atom of the piperidinium (B107235) ring plays a crucial role in determining the systemic properties of these ionic liquids. Generally, an increase in the alkyl chain length leads to several predictable changes in their macroscopic behavior.

Research on N-alkyl-N-alkylpiperidinium cations has shown that as the alkyl chain length increases, properties such as thermal stability, density, and conductivity tend to decrease. researchgate.net The increase in the size of the cation leads to greater steric bulk, which in turn increases the viscosity of the ionic liquid. researchgate.net This increased viscosity is correlated with a decrease in ionic conduction. researchgate.net For instance, the viscosity of piperidinium-based ionic liquids is generally higher than that of their pyrrolidinium-based counterparts, a difference attributed to the larger size of the piperidinium ring. snu.ac.kr This increased viscosity in piperidinium ILs, a consequence of stronger van der Waals interactions from the larger cation, results in lower ionic conductivities. snu.ac.kr

The solubility of these ionic liquids in water is also affected by the alkyl chain length; as the chain length increases, the solubility tends to decrease. escholarship.org This is a critical consideration for their application and environmental impact. For example, studies on pyridinium-based ionic liquids have shown that their phytotoxicity increases with the length of the alkyl side chain. nih.gov

Table 1: Influence of Alkyl Chain Length on Properties of Piperidinium-based Ionic Liquids

Property Effect of Increasing Alkyl Chain Length References
Thermal Stability Generally decreases researchgate.net
Density Decreases researchgate.net
Viscosity Increases researchgate.net
Ionic Conductivity Decreases researchgate.netsnu.ac.kr
Cathodic Electrochemical Stability Influenced by chain length researchgate.net
Solubility in Water Decreases escholarship.org
Melting Point (dicationic) Decreases with longer linker chain mdpi.comnih.gov

Effects of Ring Size and Heteroatom Substitution on Structural and Electronic Features

The size of the cationic ring and the substitution of carbon atoms with heteroatoms are fundamental structural modifications that significantly influence the properties of cyclic quaternary ammonium (B1175870) salts.

Comparing piperidinium (a six-membered ring) with pyrrolidinium (B1226570) (a five-membered ring) cations reveals distinct differences in their properties. The larger size of the piperidinium ring generally leads to higher viscosities and lower ionic conductivities compared to the corresponding pyrrolidinium-based ionic liquids. snu.ac.kr This is attributed to the increased van der Waals interactions and reduced rotational freedom of the larger piperidinium cation. snu.ac.kr In dicationic systems, piperidinium-based salts have been found to be less soluble than their pyrrolidinium counterparts in a range of common solvents. nih.govunipi.it

The introduction of a heteroatom, such as oxygen in morpholinium cations, further modifies the properties. Morpholinium-based ionic liquids are noted for their potential in various applications due to their unique physicochemical characteristics. researchgate.netalfa-chemistry.com For example, the presence of the oxygen atom in the morpholinium ring can widen the electrochemical stability window and enhance ionic conductivity compared to some other ionic liquids. rsc.org Comparative studies have shown that piperidinium and pyrrolidinium-based dicationic salts can exhibit higher thermal stability than similar morpholinium-based systems. nih.govunipi.it

Conformational Changes and Their Consequences for Phase Transitions

The conformational flexibility of the piperidinium ring and its substituents can have significant consequences for the phase transitions of these materials. The ability of the ring to adopt different conformations, such as chair and boat forms, and the rotational freedom of the alkyl groups can influence the packing of the ions in the solid state and the ordering in the liquid state.

Comparative Analysis with Other Cyclic Quaternary Ammonium Salts

A comparative analysis of piperidinium salts with other cyclic quaternary ammonium salts, such as those based on pyrrolidinium, morpholinium, and imidazolium (B1220033) cations, is essential for understanding their relative strengths and weaknesses in various applications. These comparisons often revolve around differences in their physical properties, electrochemical performance, and stability.

Comparison with Pyrrolidinium, Morpholinium, and Imidazolium Analogs in Diverse Applications

The choice of cation is a critical design parameter for tailoring ionic liquids for specific applications, ranging from electrolytes in electrochemical devices to solvents in chemical synthesis. nih.govnih.gov

Pyrrolidinium vs. Piperidinium: As previously mentioned, pyrrolidinium-based ionic liquids generally exhibit lower viscosities and higher ionic conductivities than their piperidinium counterparts due to the smaller size of the pyrrolidinium ring. snu.ac.kr This makes them attractive for applications where high ionic mobility is crucial, such as in electrolytes for batteries and supercapacitors. rsc.org Pyrrolidinium salts have also been noted for being potentially more biodegradable than imidazolium-based ionic liquids. researchgate.net In dicationic systems, pyrrolidinium salts have shown higher solubility compared to piperidinium analogues. nih.govunipi.it

Morpholinium vs. Piperidinium: Morpholinium-based ionic liquids, which contain an ether oxygen atom in the ring, offer a different set of properties. The presence of the oxygen atom can enhance the ionic conductivity and widen the electrochemical window. rsc.org They are being explored for applications in electrochemistry and as catalysts. researchgate.netalfa-chemistry.com However, in terms of thermal stability, dicationic piperidinium and pyrrolidinium salts have been shown to be more stable than comparable morpholinium systems. nih.govunipi.it

Imidazolium vs. Piperidinium: Imidazolium-based ionic liquids are among the most widely studied and are known for their high ionic conductivity and low viscosity. snu.ac.krmst.edu They are often used as benchmarks for comparison. Piperidinium and pyrrolidinium cations, being non-aromatic and lacking the acidic proton found at the C-2 position of the imidazolium ring, can offer wider cathodic stability, which is advantageous in certain electrochemical applications. snu.ac.kr However, the planarity and charge delocalization in the imidazolium ring lead to different intermolecular interactions and structural organization compared to the non-planar piperidinium ring. researchgate.net

Table 2: Comparative Properties of Cyclic Quaternary Ammonium Cations

Cation Key Structural Feature General Properties Compared to Piperidinium Potential Application Advantages References
Pyrrolidinium 5-membered saturated ring Lower viscosity, higher conductivity, often higher solubility Electrolytes, greener solvents snu.ac.krnih.govunipi.itresearchgate.net
Morpholinium 6-membered ring with oxygen Can have wider electrochemical window and enhanced conductivity Electrochemistry, catalysis researchgate.netalfa-chemistry.comrsc.org
Imidazolium 5-membered aromatic ring Generally lower viscosity, higher conductivity Broad applicability, well-studied snu.ac.krmst.eduresearchgate.net

Elucidating Electronic and Steric Effects of Structural Variations on Performance

The performance of cyclic quaternary ammonium salts in various applications is a direct consequence of the electronic and steric effects arising from their structural variations.

Electronic Effects: The presence of heteroatoms or aromatic systems significantly alters the electronic distribution within the cation. The aromatic nature of the imidazolium ring leads to charge delocalization, which influences its interactions with anions and other species. researchgate.net In contrast, the charge in saturated rings like piperidinium and pyrrolidinium is more localized on the nitrogen atom. The introduction of an oxygen atom in the morpholinium ring introduces a polar ether group, affecting the cation's polarity and interaction potential. rsc.org These electronic differences impact properties like electrochemical stability, with the absence of an acidic proton in piperidinium and pyrrolidinium cations leading to enhanced cathodic stability compared to imidazolium cations. snu.ac.kr

Thermodynamic and Transport Property Investigations

Studies of Apparent Molar Volumes and Expansibilities in Solution

The investigation of apparent molar properties is crucial for understanding the interactions between solute and solvent molecules. For this compound and its analogues, studies have been conducted to determine their apparent molar volumes and expansibilities in aqueous solutions, providing insights into their behavior at a molecular level.

Research has been carried out on the binary system of 1-ethyl-1-methylpiperidinium bromide, [C1C2PIP][Br], in water. researchgate.net In this research, the density (ρ) of the aqueous solutions was measured across a wide range of temperatures and compositions. From these experimental density measurements, the apparent molar volumes (Vϕ,1) were calculated. researchgate.net The concentration dependence of these apparent molar volumes was then correlated using the Redlich–Mayer type equation to determine the limiting apparent molar volumes (Vϕ,1⁰), which represent the molar volume of the solute at infinite dilution. researchgate.net

A comparative study involving analogues such as 1-butyl-1-methyl-piperidinium bromide, [C1C4PIP][Br], has highlighted how the substitution on the cation affects these thermodynamic properties. researchgate.net The data from these investigations are fundamental for the development of models that can predict the behavior of these ionic liquids in various applications. researchgate.net

Table 1: Investigated Thermodynamic Properties of this compound in Aqueous Solution

Property Symbol Method of Determination
Apparent Molar Volume Vϕ,1 Calculated from experimental density data
Limiting Apparent Molar Volume Vϕ,1 Correlated from concentration dependence of Vϕ,1 using the Redlich–Mayer equation
Limiting Molar Expansibility Eϕ Calculated from temperature dependence of Vϕ,1
Isobaric Thermal Expansion Coefficient αP Calculated from density-temperature data

Vapor-Liquid Equilibria (VLE) Measurements and Correlations

Vapor-liquid equilibria (VLE) data are critical for the design and optimization of separation processes and for understanding the phase behavior of mixtures. For aqueous solutions of this compound, isothermal VLE has been a subject of detailed investigation.

Experimental VLE data for the binary system of 1-ethyl-1-methylpiperidinium bromide and water have been obtained using an ebulliometric method. researchgate.net These measurements were conducted over a temperature range of 338.15 K to 368.15 K and at pressures up to 85 kPa. researchgate.net The thermodynamic consistency of the collected experimental VLE data was rigorously checked using the Van Ness test. researchgate.net

To represent the experimental data, the Non-Random Two-Liquid (NRTL) model has been successfully used to correlate the VLE data. researchgate.net The parameters obtained from this correlation provide a good description of the phase behavior of the system. In other related studies on aqueous solutions of ionic liquids including 1-ethyl-1-methylpiperidinium bromide, the Redlich-Kwong equation of state has also been employed for correlation. researchgate.net

These VLE studies are part of a broader effort to evaluate ionic liquids, such as 1-ethyl-1-methylpiperidinium bromide, as potential working fluids in absorption refrigeration technology. researchgate.net The accurate measurement and correlation of VLE data are essential for assessing their suitability and performance in such applications. researchgate.net

Table 2: Summary of Vapor-Liquid Equilibria (VLE) Study for Aqueous this compound

Parameter Value / Method
System This compound + Water
Measurement Method Ebulliometric
Temperature Range 338.15 K to 368.15 K
Pressure Range Up to 85 kPa
Correlation Model NRTL Equation, Redlich-Kwong Equation of State
Consistency Test Van Ness Test

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-1-methylpiperidinium bromide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves quaternization of 1-methylpiperidine with ethyl bromide under controlled conditions. Ultrasound-assisted methods (e.g., 20–40 kHz) can enhance reaction rates and yields (≥85%) by improving mass transfer . Key parameters include solvent polarity (e.g., acetonitrile vs. ethanol), temperature (40–60°C), and molar ratios (1:1.2 amine:alkylating agent). Post-synthesis purification via recrystallization (ethanol/ethyl acetate) ensures ≥99% purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-ethyl-1-methylpiperidinium bromide?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm quaternization (δ 3.2–3.5 ppm for N-CH2_2- groups) and absence of unreacted amine (δ 2.2–2.8 ppm for tertiary amines) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+^+] at m/z 177.2 (cation) and bromide counterion via ion chromatography .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity, using acetonitrile/water (70:30) mobile phases .

Q. How do alkyl chain substituents in piperidinium bromides affect their physicochemical properties?

Methodological Answer: Longer alkyl chains (e.g., hexadecyl vs. ethyl) increase hydrophobicity, raising critical micelle concentrations (CMC) and reducing solubility in polar solvents. For 1-ethyl-1-methyl derivatives, shorter chains favor lower viscosity (e.g., 15–20 cP at 25°C) and higher thermal stability (decomposition >250°C) compared to bulkier analogs .

Advanced Research Questions

Q. What molecular mechanisms underlie the antioxidant activity of piperidinium bromides in lipid membranes?

Methodological Answer: Fluorescence polarization studies reveal that 1-ethyl-1-methylpiperidinium bromide integrates into lipid bilayers, reducing membrane fluidity (measured via anisotropy values, r = 0.25–0.30) and scavenging peroxyl radicals. Electron paramagnetic resonance (EPR) with spin traps like DMPO confirms radical quenching efficiency (>60% at 50 µM) .

Q. How can computational modeling (e.g., DFT) predict the electrochemical stability of piperidinium bromides in energy storage systems?

Methodological Answer: Using software like GAMESS, optimize molecular geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., 5.2–5.8 eV). Lower gaps correlate with higher ionic conductivity. Molecular dynamics simulations (MD) assess ion-pair dissociation energies (<100 kJ/mol favors electrolyte stability) .

Q. What advanced analytical strategies resolve impurities in pharmacopeial-grade piperidinium bromides?

Methodological Answer: LC-MS/MS with a C18 column and 0.1% formic acid mobile phase identifies trace impurities (e.g., deacetylated byproducts). Quantify using external standards (USP/EP guidelines) with detection limits <0.1% . For inorganic residues, ICP-MS detects bromide counterions (RSD <2%).

Q. How does thermal stress impact the stability of 1-ethyl-1-methylpiperidinium bromide in polymer matrices?

Methodological Answer: TGA-DSC (10°C/min, N2_2 atmosphere) shows weight loss onset at ~220°C. Isothermal aging (150°C, 24 hrs) coupled with FTIR monitors degradation via C-N bond cleavage (disappearance of 1,250 cm1^{-1} peak). Activation energy (EaE_a) calculated via Arrhenius plots guides storage conditions .

Q. What formulation challenges arise when incorporating piperidinium bromides into biocompatible microemulsions?

Methodological Answer: Phase diagrams (water/surfactant/oil) identify stable microemulsion regions. For 1-ethyl-1-methyl derivatives, use nonionic surfactants (e.g., Tween 80) at 10–15 wt% to achieve droplet sizes <50 nm (dynamic light scattering). Viscosity modifiers (e.g., PEG 400) prevent coalescence during storage .

Q. How do structural modifications influence the ion transport efficiency of piperidinium bromides in electrochemical applications?

Methodological Answer: Cyclic voltammetry (0.1–1.0 V vs. Ag/AgCl) measures ionic conductivity (e.g., 5–10 mS/cm). Bulkier substituents reduce ion mobility due to steric hindrance. Electrochemical impedance spectroscopy (EIS) models charge-transfer resistance, optimizing substituent geometry for lower RctR_{ct} values (<50 Ω) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.